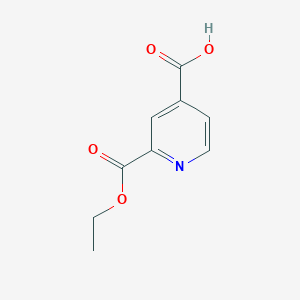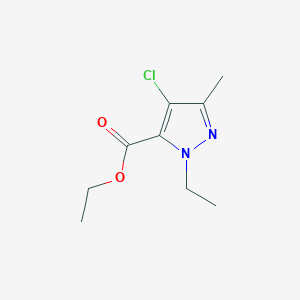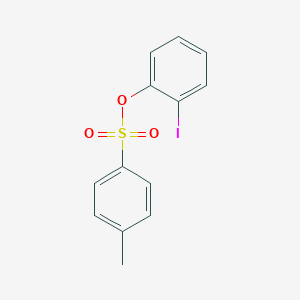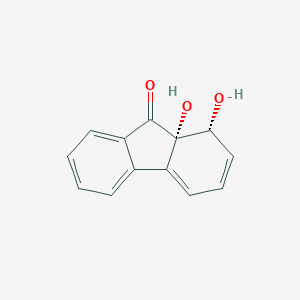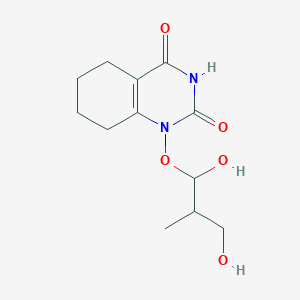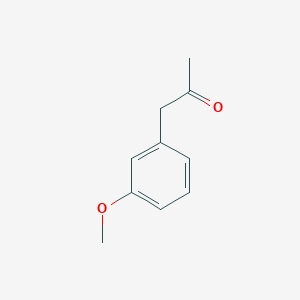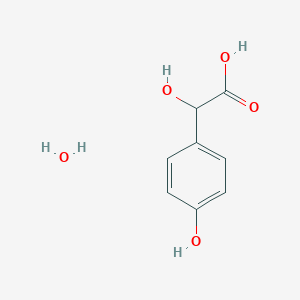![molecular formula C21H27NO B143057 (2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide CAS No. 81576-47-8](/img/structure/B143057.png)
(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound’s IUPAC name, common name, and structure are usually described first. This includes the type of compound it is (e.g., organic, inorganic, etc.), its molecular formula, and its structural formula.
Synthesis Analysis
This involves describing the methods used to synthesize the compound. It includes the starting materials, the type of reaction, the conditions under which the reaction was carried out, and the yield of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound such as its melting point, boiling point, solubility, density, molar mass, etc. are determined.Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis:
- Fentanyl, a well-known analogue of (2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide, has been characterized using NMR spectroscopy, X-ray crystallography, and theoretical calculations. These studies provide insights into the molecular structure and properties of these compounds (Jimeno et al., 2003).
- Novel halides in ATRP (Atom Transfer Radical Polymerization) polymerization have been investigated using compounds like 2-bromo-2-methyl-N-(1-phenyl-ethyl)propanamide as initiators, highlighting their potential in polymer synthesis (Soriano-Moro et al., 2014).
- The synthesis of 2-(2-fluoro-[1,1'-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide demonstrates the compound's potential in creating hybrid molecules with specific properties (Manolov et al., 2022).
Pharmacokinetics and Molecular Imaging:
- A study on the pharmacokinetics and metabolism of a selective androgen receptor modulator in rats provides insights into the molecular properties and metabolic profile of propanamide derivatives, which is crucial for developing new drugs (Wu et al., 2006).
- Carbon-11-labeled propanamide derivatives have been developed as selective androgen receptor modulator (SARM) radioligands, demonstrating their potential in prostate cancer imaging (Gao et al., 2011).
Chemical Characterization and Drug Design:
- Quantum chemical studies of anti-prostatic carcinoma drugs like bicalutamide, which is structurally similar to (2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide, provide valuable information for drug design and development (Otuokere & Amaku, 2015).
- The labeling and evaluation of carbon-11-labeled quinoline-2-carboxamides, similar in structure to the propanamide derivative, suggest their potential as radioligands for visualizing peripheral benzodiazepine receptors (Matarrese et al., 2001).
Safety And Hazards
The safety and hazards associated with the compound are studied. This includes its toxicity, flammability, environmental impact, etc.
Zukünftige Richtungen
This involves discussing potential future research directions. It could include potential applications of the compound, further reactions it could undergo, etc.
Please note that the availability of this information depends on how much research has been done on the compound. For lesser-known compounds, some of this information might not be available. Also, please consult with a qualified professional or refer to the appropriate safety data sheets for specific safety and hazard information.
Eigenschaften
IUPAC Name |
(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c1-15(2)14-18-10-12-19(13-11-18)16(3)21(23)22-17(4)20-8-6-5-7-9-20/h5-13,15-17H,14H2,1-4H3,(H,22,23)/t16-,17+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNIYEIMTLMHGY-SJORKVTESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)N[C@@H](C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

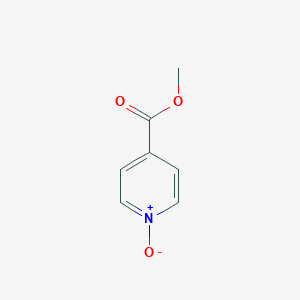
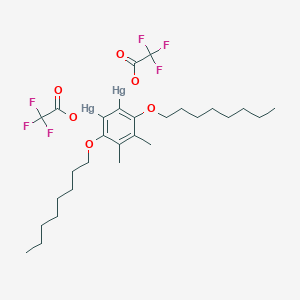

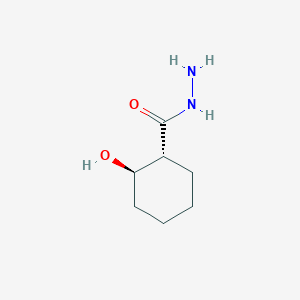
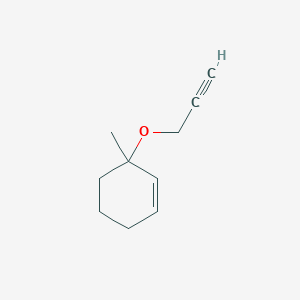
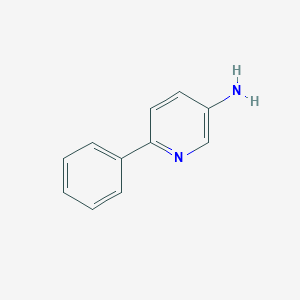
![methyl 4-[(1R)-1-hydroxyethyl]benzoate](/img/structure/B142987.png)
